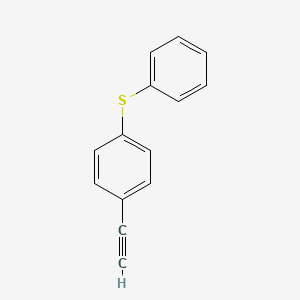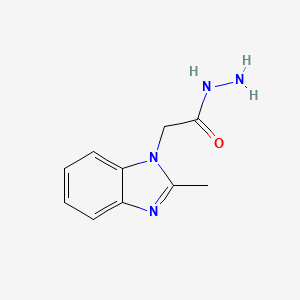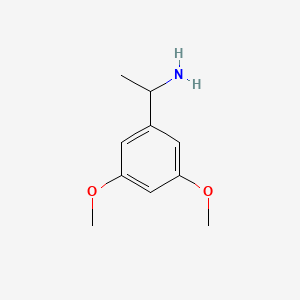
1-(3,5-Dimethoxyphenyl)ethanamine
説明
1-(3,5-Dimethoxyphenyl)ethanamine is a chemical compound with the CAS Number: 97294-78-5. It has a molecular weight of 181.23 . The compound is typically stored in a dark place under an inert atmosphere .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It should be stored in a dark place under an inert atmosphere .科学的研究の応用
Applications in Chemical Analysis and Bioremediation
1-(3,5-Dimethoxyphenyl)ethanamine is a compound of interest in various scientific research fields, including chemistry and environmental science. Although the direct applications of this specific compound in research are not extensively documented, related compounds have been studied for their roles in chemical reactions, environmental impact, and potential for bioremediation.
Chemical Analysis and Natural Products : A critical area of research involves the development and optimization of analytical methods for natural products analysis. Quantitative NMR (qNMR) techniques have been advanced for the selective recognition and quantitative determination of metabolites in complex biological matrices, emphasizing the importance of accurate chemical analysis in natural products research (Pauli, Jaki, & Lankin, 2005).
Environmental Impact and Bioremediation : The persistence of chlorinated compounds, such as DDT (1,1,1-Trichloro-2,2'bis(p-chlorophenyl) ethane), in the environment has necessitated research into bioremediation techniques. Bioremediation of DDT-contaminated soils highlights the complexity of degrading persistent organic pollutants and underscores the potential for microbial degradation in mitigating environmental contamination (Foght, April, Biggar, & Aislabie, 2001).
Polymer Research : In the realm of materials science, conducting polymers like Poly(3,4-ethylenedioxythiophene) (PEDOT) have garnered attention for their electrical conductivity and potential in organic electronic devices. Research into methods for enhancing the electrical conductivity of PEDOT:PSS, a commonly used conducting polymer, is indicative of the broader interest in functional materials for technological applications (Shi, Liu, Jiang, & Xu, 2015).
作用機序
Target of Action
The primary target of 1-(3,5-Dimethoxyphenyl)ethanamine is the 5-HT2A serotonin receptor in the brain . This receptor plays a crucial role in the regulation of mood, anxiety, and schizophrenia, among other neurological processes.
Mode of Action
This compound acts as an agonist at the 5-HT2A serotonin receptor . This means it binds to this receptor and activates it, leading to an increase in the intracellular levels of cAMP (Cyclic Adenosine Monophosphate). This increase in cAMP levels then leads to various downstream effects.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed from the gastrointestinal tract and can cross the blood-brain barrier to exert its effects in the brain.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the stability of the compound. Additionally, the presence of other molecules can influence its efficacy. For instance, the presence of certain types of lipids can affect the compound’s ability to cross the blood-brain barrier .
Safety and Hazards
The compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and several others .
特性
IUPAC Name |
1-(3,5-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVAAZZHQLIEDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97294-78-5 | |
| Record name | 3,5-Dimethoxy-α-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97294-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


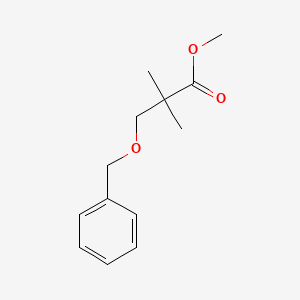

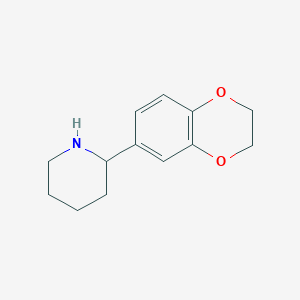

![1-[4-(Morpholin-4-yl)piperidin-1-yl]ethan-1-one](/img/structure/B3176057.png)
![2-[2-(2-Methoxyethoxy)ethoxy]ethylphosphonic acid](/img/structure/B3176058.png)
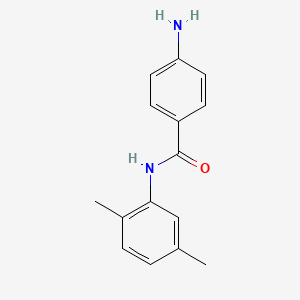
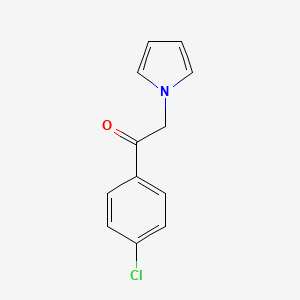
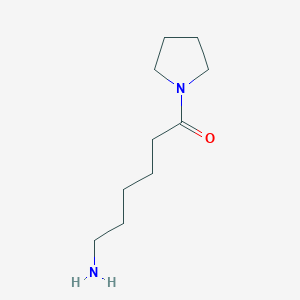
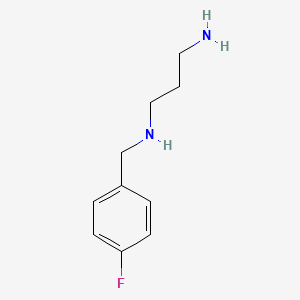
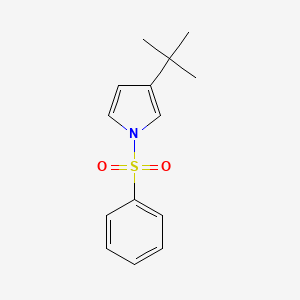
![5-Benzyl-1-oxa-5-azaspiro[2.5]octane](/img/structure/B3176079.png)
